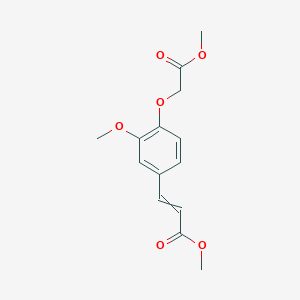
3-(3-Methoxy-4-methoxycarbonylmethoxy-phenyl)-acrylic acid methyl ester
Cat. No. B8347032
M. Wt: 280.27 g/mol
InChI Key: MOFNREXIRFMPCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08318973B2
Procedure details


To a mixture of methyl ferulate (38 grams, 183 mmol), anhydrous K2CO3 (88 grams, 637 mmol), Sodium iodide (8 grams, 53 mmol), disodium phosphate (8 grams, 56 mmol) in anhydrous acetone (800 mL) was added methyl chloro acetate (27.2 grams, 251 mmol) and refluxed for 10 hours. Acetone was distilled and water (750 mL) was added. Crude 20 was filtered and recrystallized from methanol and further purified by column chromatography on silica gel using chloroform as eluant to give pure 20 (36 grams, 70.6%) as a white powder. The melting point found to be 105-106.8° C. The structure was confirmed with IR and NMR. IHNMR (CDCl3) δ 3.80 (s, 6H, ester), 3.92 (s, 3H, —OCH3), 4.64 (s, 2H, OCH2), 6.26 (d, 1H, J=17.5 Hz, CH═CH), 6.78 (d, 1H, Ar), 7.05 (m, 2H, Ar), 7.60 (d, 1H, J=17.5 Hz, CH═CH).



Name
disodium phosphate
Quantity
8 g
Type
reactant
Reaction Step One


[Compound]
Name
methyl chloro acetate
Quantity
27.2 g
Type
reactant
Reaction Step Two

Name
Yield
70.6%
Identifiers


|
REACTION_CXSMILES
|
[C:1]([O:14][CH3:15])(=[O:13])/[CH:2]=[CH:3]/[C:4]1[CH:12]=[CH:11][C:9]([OH:10])=[C:6]([O:7][CH3:8])[CH:5]=1.[C:16]([O-])([O-])=[O:17].[K+].[K+].[I-].[Na+].P(O)([O-])([O-])=O.[Na+].[Na+].C[C:32]([CH3:34])=[O:33]>>[CH3:15][O:14][C:1](=[O:13])[CH:2]=[CH:3][C:4]1[CH:12]=[CH:11][C:9]([O:10][CH2:34][C:32]([O:17][CH3:16])=[O:33])=[C:6]([O:7][CH3:8])[CH:5]=1 |f:1.2.3,4.5,6.7.8|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
38 g
|
|
Type
|
reactant
|
|
Smiles
|
C(\C=C\C1=CC(OC)=C(O)C=C1)(=O)OC
|
|
Name
|
|
|
Quantity
|
88 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
|
Name
|
|
|
Quantity
|
8 g
|
|
Type
|
reactant
|
|
Smiles
|
[I-].[Na+]
|
|
Name
|
disodium phosphate
|
|
Quantity
|
8 g
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)([O-])([O-])O.[Na+].[Na+]
|
|
Name
|
|
|
Quantity
|
800 mL
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)C
|
Step Two
[Compound]
|
Name
|
methyl chloro acetate
|
|
Quantity
|
27.2 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
refluxed for 10 hours
|
|
Duration
|
10 h
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
Acetone was distilled
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
water (750 mL) was added
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
Crude 20 was filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
recrystallized from methanol
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
further purified by column chromatography on silica gel
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC(C=CC1=CC(=C(C=C1)OCC(=O)OC)OC)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 36 g | |
| YIELD: PERCENTYIELD | 70.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
